molecular formula C26H23N3O4S2 B2576653 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 441290-26-2

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2576653
CAS RN: 441290-26-2
M. Wt: 505.61
InChI Key: TVCPRVAUUUFZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H23N3O4S2 and its molecular weight is 505.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds structurally similar to 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives of benzamides have shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds were found to exhibit moderate to excellent anticancer activity, some even outperforming reference drugs in specific assays (Ravinaik et al., 2021). Another study reported the synthesis of indapamide derivatives, with one compound demonstrating significant proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).

Antimicrobial Applications

Thiazole and benzamide derivatives have shown notable antimicrobial activity. Various synthesized thiazole derivatives have been reported to possess antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, for instance, exhibited significant antimicrobial activity against various bacterial and fungal species, with certain derivatives displaying heightened activity when substituted with electron-donating groups (Chawla, 2016). Another study synthesized and evaluated the antimicrobial efficacy of benzamide derivatives, further confirming their potential as antimicrobial agents (Priya et al., 2006).

Enzyme Inhibition

Compounds related to this compound have been explored for their enzyme inhibitory properties. For example, a study on 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides revealed selective inhibition toward human carbonic anhydrase isoforms, highlighting the significance of aryl substituents in determining biological activity (Distinto et al., 2019). Additionally, derivatives of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened against various alkaline phosphatase and nucleotidase enzymes, demonstrating potential for medicinal chemistry applications (Saeed et al., 2015).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c1-2-33-21-11-7-18(8-12-21)23-17-34-26(27-23)28-25(30)20-9-13-22(14-10-20)35(31,32)29-16-15-19-5-3-4-6-24(19)29/h3-14,17H,2,15-16H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCPRVAUUUFZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.